(2Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide
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Overview
Description
(2Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a chlorophenyl group, and a thienopyrazole moiety
Preparation Methods
The synthesis of (2Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide involves multiple steps, starting with the preparation of the benzodioxole and thienopyrazole intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group in the thienopyrazole moiety can be reduced to an amine using hydrogen gas and a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Addition: The acrylamide group can participate in Michael addition reactions with nucleophiles like thiols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, potassium tert-butoxide), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions include various substituted derivatives and reduced forms of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar compounds to (2Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]acrylamide include:
Properties
Molecular Formula |
C21H16ClN3O5S |
---|---|
Molecular Weight |
457.9 g/mol |
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C21H16ClN3O5S/c22-14-3-5-15(6-4-14)25-21(16-10-31(27,28)11-17(16)24-25)23-20(26)8-2-13-1-7-18-19(9-13)30-12-29-18/h1-9H,10-12H2,(H,23,26)/b8-2- |
InChI Key |
BYIPOQJAUMRRQW-WAPJZHGLSA-N |
Isomeric SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C=CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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